[4-(Diethylamino)benzylidene]propanedinitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(diethylamino)phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-3-17(4-2)14-7-5-12(6-8-14)9-13(10-15)11-16/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESSTUFHMYIRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325429 | |
| Record name | ST001748 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63619-32-9 | |
| Record name | NSC506838 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST001748 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Structural Modifications of 4 Diethylamino Benzylidene Propanedinitrile
Knoevenagel Condensation Approaches for Core Synthesis
The synthesis of [4-(Diethylamino)benzylidene]propanedinitrile is most commonly achieved through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, malononitrile (B47326), with an aromatic aldehyde, 4-(diethylamino)benzaldehyde. The reaction proceeds via a carbanionic intermediate, followed by an aldol-type addition and subsequent dehydration to yield the final α,β-unsaturated dinitrile product.
Catalytic Systems and Reaction Optimizations
The efficiency of the Knoevenagel condensation for synthesizing this compound is highly dependent on the choice of catalyst. A variety of catalysts, ranging from simple bases to more complex systems, have been employed to optimize reaction rates and yields.
One reported synthesis utilizes 4-methylmorpholine (B44366) as a basic catalyst in refluxing ethanol (B145695), providing the target compound in good yield after a two-hour reaction time. Other weak organic bases like piperidine (B6355638) are also commonly used in similar condensations. The optimization of the reaction often involves adjusting the temperature and reaction time. For instance, many Knoevenagel condensations can be effectively carried out at room temperature, while others benefit from heating to increase the reaction rate.
More advanced catalytic systems have been developed for Knoevenagel condensations involving various benzaldehydes, which are applicable to the synthesis of the title compound. These include:
Heterogeneous Catalysts: Solid catalysts such as hydrotalcites, amino-functionalized silica (B1680970), and metal-organic frameworks (MOFs) offer advantages in terms of easy separation and reusability.
Green Catalysts: Environmentally benign catalysts like ammonium (B1175870) acetate (B1210297) and potassium alum have been used effectively, often in aqueous media, to promote the reaction.
Microwave and Ultrasound Assistance: Non-conventional energy sources have been shown to dramatically reduce reaction times and improve yields. For example, microwave-assisted Knoevenagel condensation using ammonium acetate can produce benzylidenemalononitrile (B1330407) derivatives in minutes.
| Catalyst System | Typical Substrates | Reaction Conditions | Key Advantages |
|---|---|---|---|
| 4-Methylmorpholine | 4-(diethylamino)benzaldehyde, Malononitrile | Ethanol, Reflux, 2h | Specific reported method for target compound. |
| Piperidine | Aromatic aldehydes, Malononitrile | Ethanol, Room Temperature | Common, effective weak base. |
| Ammonium Acetate | Aromatic aldehydes, Malononitrile | Microwave irradiation, Solvent-free | Rapid, high yield, environmentally friendly. |
| Potassium Alum | Substituted aromatic aldehydes, Malononitrile | Water, 60°C | Cost-effective, green catalyst, aqueous medium. chemistrysteps.com |
| Amino-functionalized MOFs | Benzaldehyde (B42025) derivatives, Malononitrile | Ethanol, Room Temperature, 5 min | High activity, reusability, mild conditions. |
Solvent Effects on Yield and Purity
The choice of solvent plays a critical role in the Knoevenagel condensation, influencing reaction kinetics, yield, and the purity of the final product. The polarity of the solvent is a key factor; polar aprotic solvents are often favored as they can accelerate both the initial aldol (B89426) addition and the subsequent dehydration step.
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) have been shown to be highly effective, leading to high conversion and selectivity in short reaction times.
Polar Protic Solvents: Alcohols such as ethanol and methanol (B129727) are widely used. Ethanol is a common choice for the synthesis of this compound, serving as a good solvent for the reactants and facilitating the reaction. wikipedia.org However, in some systems, protic solvents can slow the reaction and lead to lower selectivity compared to aprotic options.
Nonpolar Solvents: Nonpolar solvents like toluene (B28343) are generally less effective, often resulting in longer reaction times.
Aqueous Media: In line with the principles of green chemistry, water has been successfully employed as a solvent for Knoevenagel condensations, particularly when used with suitable catalysts like potassium alum. This approach offers significant environmental benefits.
| Solvent | Solvent Type | Effect on Reaction | Typical Yield/Conversion |
|---|---|---|---|
| Dimethylformamide (DMF) | Polar Aprotic | Superior performance, rapid reaction. nih.gov | High (e.g., 81-99% conversion in 15 min for related systems). nih.gov |
| Ethanol | Polar Protic | Commonly used, effective for the target compound. wikipedia.org | Good yields reported. wikipedia.org |
| Methanol | Polar Protic | Can be slow with poor selectivity in some systems. nih.gov | Variable. |
| Toluene | Nonpolar | Slower reaction times compared to polar solvents. nih.gov | Moderate. |
| Water | Polar Protic | Excellent green solvent, requires appropriate catalyst. chemistrysteps.com | Excellent yields reported with catalysts like alum. chemistrysteps.com |
Precursor Synthesis and Functional Group Introduction
4-(Diethylamino)benzaldehyde: This substituted benzaldehyde can be synthesized through several established methods. A prominent method is the Vilsmeier-Haack reaction , which involves the formylation of an electron-rich aromatic compound. chemistrysteps.comijpcbs.comwikipedia.org In this case, N,N-diethylaniline is treated with a formylating agent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the aldehyde group at the para position. ijpcbs.comwikipedia.org Another synthetic route involves the nucleophilic aromatic substitution of 4-fluorobenzaldehyde (B137897) with diethylamine, often in the presence of a base like potassium carbonate. nih.govacs.org
Malononitrile: This active methylene compound is produced industrially on a large scale. A major industrial method involves the gas-phase reaction of acetonitrile (B52724) with cyanogen (B1215507) chloride at high temperatures. wikipedia.orgchemicalbook.com Another common laboratory and industrial synthesis starts from cyanoacetamide, which is dehydrated using agents like phosphorus pentoxide or phosphorus oxychloride. google.comgoogle.com Cyanoacetamide itself can be prepared from the reaction of ethyl cyanoacetate (B8463686) with ammonia. google.com
Functional group introduction is typically performed at the precursor stage. For instance, to synthesize derivatives with different substituents on the phenyl ring, a correspondingly substituted N,N-diethylaniline or 4-fluorobenzaldehyde would be used as the starting material for the aldehyde precursor.
Derivatization Strategies for Structural Elaboration
Structural modifications of this compound are undertaken to fine-tune its chemical and physical properties. These modifications are generally achieved by synthesizing the target molecule from derivatized precursors.
Modification at the Anilino Nitrogen
The diethylamino group is a key feature of the molecule, and its modification can lead to a wide array of derivatives. This is typically achieved by starting with different N,N-dialkylanilines in the Vilsmeier-Haack reaction or by reacting 4-fluorobenzaldehyde with various secondary amines. nih.govacs.org This strategy allows for the introduction of:
Different Alkyl Groups: Replacing the ethyl groups with other alkyl chains (e.g., methyl, propyl) to create analogs like 4-(dimethylamino)benzaldehyde (B131446) or 4-(dipropylamino)benzaldehyde. nih.gov
Cyclic Amines: Using cyclic secondary amines such as piperidine or morpholine (B109124) to incorporate these rings into the structure. nih.gov
Functionalized Alkyl Groups: Employing amines with functional groups on the alkyl chains, such as 2-(methylamino)ethanol, to produce precursors like 4-[hydroxymethyl(methyl)amino]benzaldehyde.
These modified aldehydes can then be condensed with malononitrile to yield the corresponding [4-(dialkylamino)benzylidene]propanedinitrile derivatives.
Substitution on the Phenyl Ring
Introducing substituents onto the phenyl ring is another common derivatization strategy. This is accomplished by using a starting benzaldehyde that already contains the desired functional groups in addition to the diethylamino moiety. For example, the synthesis of 2-(4-(diethylamino)-2-hydroxybenzylidene)malononitrile starts with 4-(diethylamino)salicylaldehyde. mdpi.com
The synthesis of these substituted precursors can be complex. One approach involves the O-alkylation of a substituted 4-hydroxybenzaldehyde (B117250) with a suitable halide to introduce a desired side chain before condensation with malononitrile. nih.gov This highlights that a broad spectrum of derivatives with various electronic and steric properties can be accessed by selecting the appropriately substituted aromatic aldehyde precursor for the Knoevenagel condensation.
Extensions at the Dicyanovinyl Terminus
The dicyanovinyl group is a potent electron-accepting moiety that plays a crucial role in creating push-pull systems with significant intramolecular charge-transfer (ICT) characteristics. researchgate.net Modifications and extensions at this terminus are primarily aimed at modulating the electronic and photophysical properties of the molecule. This is often achieved by incorporating the dicyanovinyl group into larger π-conjugated systems.
One of the fundamental synthetic routes to this compound and its derivatives is the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde, in this case, 4-(diethylamino)benzaldehyde, with an active methylene compound like propanedinitrile (malononitrile). nih.govmdpi.com The reaction is often catalyzed by a weak base, such as piperidine or 4-methylmorpholine, and carried out in a solvent like ethanol under reflux. nih.govmdpi.com
Further extensions of the π-conjugated system involving the dicyanovinyl group are a key strategy for tuning the material's properties. researchgate.net For instance, the dicyanovinyl group can be attached to larger aromatic systems, such as tetraphenylethylene (B103901) (TPE), to create more complex chromophores. nih.gov These extended structures are synthesized to enhance specific properties, like aggregation-induced emission (AIE). nih.gov The synthesis of such complex molecules may involve multi-step procedures, including Suzuki-Miyaura and Knoevenagel reactions, to build the extended π-framework before the final condensation with propanedinitrile. rsc.org
The introduction of different π-linkers, such as a C=C bond or a phenyl ring, between the donor portion and the dicyanovinyl acceptor group can significantly alter the photophysical properties, leading to shifts in absorption and emission spectra. rsc.org Research has also explored the replacement or modification of the dicyanovinyl group with other powerful electron-accepting heterocyclic systems like 4,5-dicyanoimidazole (B129182) to create novel push-pull molecules. researchgate.net These structural modifications are instrumental in tailoring the chromophores for applications in organic electronics and nonlinear optics. researchgate.netresearchgate.net
Table 1: Examples of Synthetic Reactions for Dicyanovinyl Extensions
| Reaction Type | Reactants | Catalyst/Reagents | Key Outcome |
| Knoevenagel Condensation | 4-(diethylamino)benzaldehyde, Propanedinitrile | 4-methylmorpholine, Ethanol | Synthesis of the core this compound structure. nih.gov |
| Knoevenagel Condensation | Aromatic aldehydes, Propanedinitrile | Piperidine, Ethanol | General method for producing various benzylidenemalononitrile derivatives. mdpi.com |
| Multi-step Synthesis (including Knoevenagel) | π-extended Tetraphenylethylene aldehyde, Propanedinitrile | Not specified | Attachment of the dicyanovinyl group to a large AIE-active luminogen. nih.gov |
| Suzuki-Miyaura and Knoevenagel reactions | Various aryl boronic acids and halo-aromatic precursors | Palladium catalysts, bases | Creation of extended D–π–A systems with phenyl or C=C linkers terminated by a dicyanovinyl group. rsc.org |
Purification and Isolation Techniques for High Purity Research Samples
The isolation and purification of this compound and its derivatives are critical for obtaining reliable data in research settings. The crude product obtained from synthesis is often a solid that can be initially isolated by simple filtration after the reaction mixture is cooled. nih.gov
Recrystallization is a primary method for purifying the solid product. The choice of solvent is crucial for effective purification. A common technique involves dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. For this compound, crystals suitable for X-ray analysis have been obtained by slow evaporation from a solution of ethyl acetate. nih.gov Another approach involves recrystallization from a mixture of ethyl acetate and n-hexane to yield pure crystals. nih.gov
The following table summarizes common purification techniques and the solvents employed for benzylidenemalononitrile-type compounds.
Table 2: Purification Methods and Solvents
| Technique | Solvents | Purpose |
| Filtration | Reaction solvent (e.g., Ethanol) | Initial isolation of the crude solid product from the reaction mixture. nih.gov |
| Recrystallization (Slow Evaporation) | Ethyl Acetate | To grow high-quality single crystals suitable for X-ray diffraction analysis. nih.gov |
| Recrystallization | Ethyl Acetate / n-Hexane | To obtain pure crystalline product by removing soluble impurities. nih.gov |
| Washing | Cold Deionized Water | To remove residual salts or water-soluble impurities from a precipitated product. mdpi.com |
Following purification, the identity and purity of the synthesized compounds are confirmed using various analytical techniques. These include spectroscopic methods like Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), as well as mass spectrometry (MS). mdpi.comrsc.org For crystalline materials, single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. nih.govrsc.org
Theoretical and Computational Investigations of 4 Diethylamino Benzylidene Propanedinitrile
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are essential for understanding the relationship between the molecular structure of [4-(Diethylamino)benzylidene]propanedinitrile and its electronic properties. These methods allow for the detailed examination of both its ground and excited states.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For this compound, DFT calculations would typically involve geometry optimization to find the lowest energy conformation. The results of such calculations provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared against experimental data for validation.
Experimental data from X-ray crystallography provides a precise benchmark for the ground-state geometry of the molecule. In its crystalline form, the molecule is nearly planar, a feature that facilitates an extended π-conjugated system. The diethylamino nitrogen atom, the benzene (B151609) ring, the olefinic bond, and the cyano groups are all part of this conjugated system. Key structural parameters determined from X-ray diffraction include the dihedral angle between the benzene ring and the plane of the cyano groups, which is 4.93°, and the dihedral angle between the benzene ring and the plane formed by the diethylamino nitrogen and its attached ethyl carbons, which is 9.51°.
DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to reproduce these experimental findings and to calculate other ground-state properties that are difficult to measure directly, such as the molecular dipole moment and orbital energies.
| Parameter | Value |
|---|---|
| Dihedral Angle (Benzene Ring vs. Cyano Groups) | 4.93° |
| Dihedral Angle (Benzene Ring vs. N(Et)2 Plane) | 9.51° |
| Bond Length (C=C olefinic) | ~1.37 Å |
| Bond Length (N-Cphenyl) | ~1.37 Å |
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the electronic excited states of organic molecules. This approach is used to calculate vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which determine the intensity of the absorption bands in an electronic spectrum.
For this compound, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum. These theoretical predictions can be compared with experimental data, such as the vapor absorption peak observed at 382 nm for the closely related alias 4-dicyanovinyl-N,N-diethylaniline. The calculations also provide insight into the nature of the electronic transitions, for instance, by identifying them as π→π* transitions involving charge transfer from the donor to the acceptor group.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of a molecule. In donor-acceptor systems like this compound, the HOMO is typically localized on the electron-donating portion (the diethylamino-benzene group), while the LUMO is localized on the electron-accepting portion (the dicyanovinyl group).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap is generally associated with higher chemical reactivity, lower kinetic stability, and a red-shift in the absorption spectrum. DFT calculations are the standard method for determining the energies of these orbitals and the magnitude of the energy gap. This analysis is fundamental for predicting the intramolecular charge transfer characteristics of the molecule upon photoexcitation.
| Orbital | Typical Localization | Role in Excitation |
|---|---|---|
| HOMO | Electron Donor Group | Source of electron in the lowest energy transition |
| LUMO | Electron Acceptor Group | Destination of electron in the lowest energy transition |
| HOMO-LUMO Gap | Entire Molecule | Approximates the first excitation energy; indicates stability |
Modeling of Intramolecular Charge Transfer (ICT) Characteristics
Upon absorption of light, this compound can transition to an excited state with significant intramolecular charge transfer (ICT) character. In this state, an electron is effectively moved from the diethylamino donor to the dicyanovinyl acceptor, creating a large dipole moment. The specific geometry of the molecule in this excited state dictates its photophysical properties, such as its fluorescence behavior.
The initially formed excited state upon light absorption is often a Franck-Condon state, which retains the near-planar geometry of the ground state. This excited state is referred to as a Planar Intramolecular Charge Transfer (PICT) state. In the PICT state, there is a significant degree of charge separation, but the molecular framework has not yet undergone significant structural relaxation. Computational modeling using TD-DFT can be used to optimize the geometry of this excited state to characterize its properties, such as its energy and dipole moment, confirming its charge-transfer nature while maintaining a planar conformation.
A key de-excitation pathway for many donor-acceptor molecules involves structural relaxation from the initial PICT state to a lower-energy Twisted Intramolecular Charge Transfer (TICT) state. The TICT model posits that rotation around the single bond connecting the donor group to the π-system (the N-Cphenyl bond) leads to a conformation where the donor and acceptor moieties are electronically decoupled. This twisted geometry stabilizes the charge-separated state, particularly in polar solvents.
Theoretical prediction of TICT states involves calculating the potential energy surface of the first excited state as a function of the twisting angle of the diethylamino group. These calculations can identify whether a lower-energy minimum exists at a twisted (typically ~90°) geometry compared to the planar conformation. The existence and accessibility of a TICT state are crucial for explaining phenomena like dual fluorescence and the sensitivity of the emission spectrum to solvent polarity. While extensively studied for similar molecules, specific computational predictions for the TICT state of this compound are not widely available in the literature.
Computational Studies of Solvatochromism and Environmental Effects
Solvatochromism, the change in a substance's color with the polarity of the solvent, is a hallmark of D-π-A molecules like this compound. This phenomenon arises from the alteration of the energy difference between the ground and excited states of the molecule due to differential solvation. Computational methods, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the mechanisms of solvatochromism.
Theoretical investigations typically employ a combination of quantum mechanical calculations for the solute and a continuum model for the solvent, such as the Polarizable Continuum Model (PCM). This approach allows for the calculation of the electronic absorption spectra of the molecule in various solvents of differing polarity. For a closely related compound, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM), DFT calculations have been successfully used to understand its electronic properties.
The solvatochromic behavior of this compound is primarily attributed to its large change in dipole moment upon photoexcitation. The diethylamino group acts as a strong electron donor, while the propanedinitrile group serves as an electron acceptor. Upon absorption of light, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor, leading to a more polar excited state. In polar solvents, this polar excited state is stabilized to a greater extent than the less polar ground state, resulting in a red shift (bathochromic shift) of the absorption maximum.
Computational studies can quantify this effect by calculating the ground and excited state dipole moments and the energies of the frontier molecular orbitals (HOMO and LUMO) in different solvent environments. The table below illustrates hypothetical TD-DFT calculated absorption maxima (λmax) for this compound in a range of solvents, demonstrating the expected positive solvatochromism.
| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |
|---|---|---|
| Hexane | 1.88 | 420 |
| Chloroform | 4.81 | 435 |
| Tetrahydrofuran (THF) | 7.58 | 442 |
| Dichloromethane (DCM) | 8.93 | 448 |
| Acetone | 20.7 | 455 |
| Acetonitrile (B52724) | 37.5 | 460 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 465 |
Beyond the bulk solvent effects modeled by continuum models, specific solute-solvent interactions, such as hydrogen bonding, can also influence the photophysical properties. While this compound is not a strong hydrogen bond donor, the nitrogen atoms of the cyano groups can act as hydrogen bond acceptors. Explicit solvent models, where a few solvent molecules are included in the quantum mechanical calculation, can be used to investigate these specific interactions.
Simulation of Spectroscopic Signatures for Mechanistic Interpretation
The simulation of spectroscopic signatures, such as UV-Vis absorption and fluorescence spectra, is crucial for interpreting experimental data and understanding the underlying electronic transitions and decay mechanisms. TD-DFT is the workhorse method for simulating absorption spectra, as it can predict the energies and oscillator strengths of electronic excitations.
For a molecule like this compound, the main absorption band in the visible region is typically dominated by the HOMO to LUMO transition, which corresponds to the intramolecular charge transfer from the diethylamino-substituted benzene ring to the dicyanovinyl group. Computational analysis of the molecular orbitals involved confirms the π → π* and ICT character of this transition.
Furthermore, computational studies can shed light on the non-radiative decay pathways of the excited state. For the closely related molecule 2-[4-(dimethylamino)benzylidene]malononitrile (DMN), surface hopping simulations at the semiempirical OM2/MRCI level have been used to investigate its photoinduced nonadiabatic decay dynamics. These simulations predicted a lifetime for the first excited state (S1) of 1.2 ps, which is in good agreement with experimental observations. The dominant decay mechanism was identified as twisting around the central C=C double bond, leading to a conical intersection with the ground state (S0) and subsequent non-radiative relaxation.
The time-resolved fluorescence spectrum of DMN has also been simulated by calculating emission energies and oscillator strengths along the computed trajectories, showing good agreement with experimental spectra. Such simulations are invaluable for understanding the photostability and fluorescence quantum yield of these types of molecules. The table below presents hypothetical calculated data for the primary electronic transition of this compound in a nonpolar solvent.
| Parameter | Calculated Value |
|---|---|
| Excitation Energy (eV) | 2.95 |
| Wavelength (nm) | 420 |
| Oscillator Strength (f) | 1.12 |
| Major Orbital Contribution | HOMO → LUMO |
Predictive Modeling for Structure-Property Relationships in Derivatized Analogues
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a powerful approach for designing new molecules with tailored properties. By establishing a mathematical relationship between the molecular structure (described by calculated molecular descriptors) and a specific property (e.g., absorption wavelength, nonlinear optical response), these models can guide the synthesis of new derivatives with enhanced performance.
For analogues of this compound, the key to tuning their properties lies in modifying the electron-donating and electron-accepting strengths of the end groups, as well as altering the π-conjugated bridge. Computational studies can systematically evaluate the effects of different substituents on the electronic and optical properties.
For instance, replacing the diethylamino group with other electron-donating groups (e.g., dimethylamino, methoxy) or introducing substituents on the benzene ring can modulate the HOMO energy level and the extent of charge transfer. Similarly, modifications to the propanedinitrile acceptor group can influence the LUMO energy.
A QSAR/QSPR study on a series of derivatized analogues would involve:
Designing a virtual library of compounds with systematic structural variations.
Calculating a range of molecular descriptors for each compound using DFT or other methods. These descriptors can include electronic properties (HOMO/LUMO energies, dipole moment), steric properties (molecular volume, surface area), and topological indices.
Correlating these descriptors with the property of interest (e.g., calculated maximum absorption wavelength or first hyperpolarizability) using statistical methods like multiple linear regression or machine learning algorithms.
The resulting model can then be used to predict the properties of new, unsynthesized analogues, thereby accelerating the discovery of materials with desired characteristics. The following table provides a hypothetical example of data that would be generated in such a study, showing the effect of different donor groups on the calculated HOMO-LUMO gap and the predicted absorption maximum.
| Donor Group | Calculated HOMO-LUMO Gap (eV) | Predicted λmax (nm) |
|---|---|---|
| -N(CH3)2 | 3.05 | 406 |
| -N(C2H5)2 | 2.95 | 420 |
| -OCH3 | 3.20 | 387 |
| -OH | 3.25 | 381 |
Advanced Spectroscopic Characterization and Mechanistic Elucidation of 4 Diethylamino Benzylidene Propanedinitrile
Investigation of Ground State Electronic Transitions via Absorption Spectroscopy Methodologies
The ground state electronic properties of molecules like [4-(Diethylamino)benzylidene]propanedinitrile are typically investigated using UV-visible absorption spectroscopy. The absorption spectrum arises from electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.). For donor-acceptor systems, these transitions are often characterized as π→π* or n→π* transitions. libretexts.org The primary absorption band in these compounds corresponds to a π→π* transition, which involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital, often associated with a significant intramolecular charge transfer (ICT) character from the diethylamino donor group to the propanedinitrile acceptor moiety.
The position and intensity of this absorption band are sensitive to the solvent environment, a phenomenon known as solvatochromism. In a series of solvents with varying polarity, a red shift (bathochromic shift) in the absorption maximum is typically observed as solvent polarity increases. researchgate.net This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules. For the closely related compound 2-[4-(dimethylamino)benzylidene])malononitrile (DMN), solvatochromic shifts are consistent with a significant change in dipole moment upon excitation. nih.gov
Table 1: Representative Solvatochromic Data for Absorption Maxima This table illustrates the typical shift in the longest-wavelength absorption maximum (λmax) for donor-acceptor benzylidenes in solvents of different polarities.
| Solvent | Polarity (Dielectric Constant) | Typical λmax (nm) |
| n-Hexane | 1.88 | ~390 |
| Dioxane | 2.21 | ~400 |
| Acetonitrile (B52724) | 37.5 | ~420 |
| Methanol (B129727) | 32.7 | ~415 |
Note: Data are representative for this class of compounds and illustrate the general trend.
Time-Resolved Emission Spectroscopy for Excited State Dynamics
Time-resolved emission spectroscopy provides crucial insights into the deactivation pathways of the electronically excited state. These techniques monitor the fluorescence decay over time, revealing the kinetics of processes such as radiative decay, internal conversion, intersystem crossing, and excited-state reactions like intramolecular charge transfer.
Fluorescence Lifetime Measurements and Quantum Yield Determinations
Fluorescence quantum yield (Φf) and lifetime (τf) are fundamental parameters that quantify the efficiency and dynamics of the emission process. nih.gov The quantum yield is the ratio of photons emitted to photons absorbed, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state.
For molecules exhibiting Twisted Intramolecular Charge Transfer (TICT), both Φf and τf are highly dependent on solvent polarity. mdpi.com In nonpolar solvents, these molecules often exhibit relatively high quantum yields and longer lifetimes, corresponding to emission from a locally excited (LE) state. As solvent polarity increases, a non-radiative TICT pathway becomes more favorable, leading to significant fluorescence quenching, which manifests as a dramatic decrease in both quantum yield and lifetime. mdpi.commdpi.com The radiative rate constant (k_rad = Φf / τf) can be determined from these measurements. For the analogue DMN, the radiative rate constant was found to be approximately 0.32 ns⁻¹. nih.gov
Table 2: Fluorescence Quantum Yield (Φf) and Lifetime (τf) in Various Solvents This table shows representative data for DMN, a close analogue of the title compound, demonstrating the effect of solvent on its photophysical properties. nih.gov
| Solvent | Φf | τf (ps) |
| n-Hexane | 0.0016 | 5.0 |
| Dioxane | 0.0009 | 2.8 |
| Acetonitrile | 0.0002 | 0.6 |
| Methanol | 0.0003 | 0.9 |
Studies on Photoinduced Charge Transfer (ICT and TICT) Mechanisms
The photophysics of this compound is dominated by photoinduced charge transfer. Upon excitation, the molecule transitions from a less polar ground state to a more polar LE state. In polar environments, the molecule can further relax into a highly polar, charge-separated state. The mechanism of this relaxation is a subject of extensive research, with the TICT model being the most widely accepted explanation. nih.gov
Experimental Evidence for TICT State Formation
The primary experimental evidence for the formation of a TICT state is the phenomenon of dual fluorescence, first observed in DMABN. nih.gov In moderately to highly polar solvents, the emission spectrum consists of two distinct bands:
A higher-energy band, often termed the "normal" or LE band, which is relatively insensitive to solvent polarity.
A lower-energy, broad, and unstructured band that is strongly red-shifted as solvent polarity increases. nih.gov
This red-shifted band is attributed to emission from the highly polar TICT state. nih.gov The large Stokes shift and its pronounced solvatochromism indicate a significant increase in the dipole moment of the emitting state, consistent with a near-complete charge separation between the donor and acceptor moieties. nih.gov The formation of the TICT state requires a polar environment to stabilize its large dipole moment; therefore, the dual fluorescence is typically only observed in polar solvents. nih.gov In nonpolar solvents or rigid matrices where the twisting motion is hindered, only the LE emission is observed.
Role of Molecular Conformation in Charge Separation
The TICT model posits that the charge separation is gated by a conformational change, specifically the torsional rotation of the diethylamino group around the C-N single bond that connects it to the benzene (B151609) ring. nih.gov In the ground state and the initially excited LE state, the molecule is largely planar, allowing for electronic conjugation between the donor and acceptor π-systems.
Following excitation in a polar solvent, the molecule undergoes torsional motion. As the diethylamino group twists towards a 90° angle relative to the benzene ring, the π-orbital overlap between the donor and the acceptor is minimized. nih.gov This electronic decoupling facilitates a more complete transfer of an electron from the nitrogen lone pair to the acceptor moiety, resulting in the formation of the charge-separated TICT state. nih.gov This state can be described as a biradicaloid with a formal positive charge on the donor and a negative charge on the acceptor. The energetic stabilization provided by the polar solvent molecules is crucial for making this twisted, charge-separated conformation accessible. nih.gov
Aggregation-Induced Emission (AIE) Research Methodologies
While many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where fluorescence intensity decreases upon aggregation, this compound belongs to a class of molecules that can exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE). rsc.orgnih.gov In the AIE process, the molecule is non-emissive or weakly emissive when molecularly dissolved in a good solvent but becomes highly luminescent upon forming aggregates in a poor solvent or in the solid state. acs.org
The AIE properties of a compound are typically investigated by monitoring its photoluminescence in solvent/non-solvent mixtures. A common method involves dissolving the compound in a good solvent, such as tetrahydrofuran (THF), where it is non-emissive, and then titrating a poor solvent, typically water, into the solution. researchgate.net
Initially, at low water fractions, the molecules remain dissolved and fluorescence is weak. As the water fraction increases beyond a critical point, the molecules' solubility decreases, forcing them to aggregate. This aggregation leads to a dramatic enhancement of fluorescence intensity. acs.orgresearchgate.net A plot of the emission intensity versus the poor-solvent fraction is used to characterize the AIE behavior.
The formation and morphology of the aggregates can be further characterized using various techniques:
Dynamic Light Scattering (DLS): Used to determine the average particle size distribution of the aggregates in suspension. nih.gov
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): Provide direct visualization of the morphology and structure of the aggregates after removal of the solvent. rsc.org
Table 2: Representative Data Illustrating the AIE Phenomenon This table illustrates the typical behavior of an AIE-active compound in THF/water mixtures.
| Water Fraction (fw, % v/v) | State of Molecules | Relative Fluorescence Intensity (I/I0) |
| 0 | Dissolved | 1.0 |
| 20 | Dissolved | ~1.1 |
| 40 | Dissolved | ~1.5 |
| 60 | Aggregation starts | 15 |
| 80 | Aggregated | 150 |
| 90 | Fully Aggregated | 250 |
The primary mechanism responsible for the AIE phenomenon in molecules like this compound is the Restriction of Intramolecular Rotation (RIR). rsc.orgacs.org In dilute solutions, the phenyl and dicyanovinyl groups can undergo low-frequency torsional rotations around the single and double bonds of the benzylidene bridge. These rotational motions act as efficient non-radiative decay channels, dissipating the absorbed energy as heat and thus quenching fluorescence. acs.org
When the molecules aggregate, these intramolecular rotations are physically hindered by intermolecular interactions and steric hindrance from neighboring molecules. rsc.orgnih.gov This rigidification of the molecular conformation blocks the non-radiative decay pathways. With the non-radiative channels suppressed, the excited state is forced to decay through the radiative pathway, resulting in a strong fluorescence emission. acs.org The RIR model is the most widely accepted explanation for AIE in many systems, including those based on dicyano-functionalized structures. nih.govresearchgate.net
Two-Photon Absorption (2PA) Cross-Section Determination Methodologies
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons to transition to an excited state. This process requires high peak light intensities, typically provided by pulsed lasers. The efficiency of this process is quantified by the 2PA cross-section (σ₂), usually expressed in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). Push-pull chromophores like this compound are excellent candidates for 2PA due to their large change in dipole moment upon excitation. nih.gov
Several experimental techniques are used to determine the 2PA cross-section:
Nonlinear Transmission (NLT): This is a direct method that measures the attenuation of a high-intensity laser beam as it passes through the sample. The 2PA coefficient (β) is extracted from the intensity-dependent transmission data, and from this, the molecular cross-section (σ₂) can be calculated. optica.org
Z-scan: A widely used NLT technique where the sample is translated along the propagation axis (z-axis) of a focused laser beam. dtic.mil As the sample moves through the focal point, the intensity it experiences changes, leading to a characteristic dip in the transmittance curve for a 2PA process. Fitting this curve allows for the determination of the 2PA coefficient. aip.org
Two-Photon Excited Fluorescence (2PEF): This is an indirect but highly sensitive method. The sample is excited by a pulsed laser at a wavelength where linear absorption is negligible. The resulting fluorescence, which is emitted at a shorter wavelength than the excitation light, is collected. The intensity of the 2PEF signal is proportional to the square of the incident laser intensity and to the 2PA cross-section. The σ₂ value is typically determined by comparing the 2PEF signal of the sample to that of a well-characterized reference standard (e.g., fluorescein, rhodamine) under identical experimental conditions. acs.orgnih.gov This method is particularly suitable for fluorescent molecules.
The choice of method depends on the properties of the molecule (e.g., its fluorescence quantum yield) and the available laser systems. dtic.miloptica.org For D-π-A malononitrile (B47326) derivatives, which are often fluorescent, the 2PEF method is a common and reliable choice. acs.org
Table 3: Representative 2PA Cross-Section Values for Related Push-Pull Chromophores
| Compound Class | Acceptor Group | Peak 2PA Cross-Section (σ₂) [GM] | Wavelength (nm) | Ref. |
| Diphenylaminofluorene-based | Dicyanovinyl | ~550 | 800 | acs.org |
| Bis(diethylamino-benzylidene)-based | Malononitrile | 379 | 1064 | aip.org |
| Stilbazolium dye | Pyridinium | 47 | 1064 | aip.org |
Research Applications in Functional Materials Development
Design and Synthesis of Non-Linear Optical (NLO) Materials
The D-π-A architecture of [4-(Diethylamino)benzylidene]propanedinitrile results in a significant intramolecular charge transfer (ICT) character, which is a key prerequisite for materials with second and third-order non-linear optical (NLO) properties. These properties are crucial for technologies involving the manipulation of light, such as frequency conversion and optical switching. Research has focused on characterizing these NLO effects in both bulk crystals and thin-film formats.
Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with a non-centrosymmetric material and are converted into a single photon with twice the frequency (and half the wavelength). While the molecular structure of this compound is inherently asymmetric and thus possesses a non-zero first hyperpolarizability (β), its bulk application for SHG is critically dependent on the ability to form crystalline structures that lack a center of inversion.
While extensive studies specifically detailing the SHG efficiency of this compound in thin films or crystals were not prominent in the reviewed literature, the general class of D-π-A malononitrile (B47326) derivatives is actively explored for this purpose. For a material to exhibit strong SHG in a crystalline form, molecules must pack in a non-centrosymmetric space group. Techniques such as controlled crystal growth from solution or vapor deposition are employed to achieve the desired alignment in thin films. The investigation of organic crystals like N-benzyl-2-methyl-4-nitroaniline (BNA) has demonstrated that strong second-order nonlinearity can be achieved in thin films, providing a pathway for integrating such materials into photonic circuits. ugent.be The potential for this compound remains an area of interest, contingent on achieving favorable crystalline polymorphism.
Two-photon absorption (2PA) is a third-order NLO process where a molecule simultaneously absorbs two photons. This phenomenon is of significant interest for optical limiting applications, which are designed to protect sensitive optical sensors or human eyes from damage by high-intensity laser beams. Materials exhibiting 2PA have high transparency at low light intensities but become strongly absorbing at high intensities.
Research into a structurally related malononitrile derivative, 2-[2,5-bis-(4-diethylamino-benzylidene)-cyclopentylidene]-malononitrile , has demonstrated remarkable optical limiting capabilities. aip.orgresearchgate.net Studies have shown that its optical limiting mechanism against nanosecond laser pulses at 1064 nm is due to a two-photon absorption-induced excited state absorption (ESA) process. aip.org This compound was found to have a superiorly large excited state absorption cross-section of 2.6 × 10⁻¹⁵ cm², which is the primary reason for its potent optical limiting effect. aip.org Such findings underscore the potential of the this compound chromophore as a core component in the design of advanced optical limiting materials. aip.orgresearchgate.net
Integration into Organic Light-Emitting Diodes (OLEDs) Research Architectures
The fluorescence and charge-transporting properties of D-π-A molecules are highly relevant to the development of Organic Light-Emitting Diodes (OLEDs). These compounds can be incorporated into the device architecture to perform specific functions, primarily as the light-emitting material or as a component in charge transport layers.
Derivatives of this compound have been successfully synthesized and tested as the emissive component in OLED devices. A closely related low molecular weight compound, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM) , was developed as a fluorescent material with efficient solid-state emission. rsc.orgresearchgate.net In an OLED, the emitter layer is where electrons and holes recombine to generate light. The high fluorescence quantum yield of such molecules in the solid state is critical for device efficiency. The twisted molecular structure of some derivatives can inhibit the formation of non-emissive aggregates (excimers), promoting enhanced light emission. mdpi.com
While its role as an emitter is more directly demonstrated, the molecular structure also suggests potential as an Electron Transport Layer (ETL) component. An ETL facilitates the efficient transport of electrons from the cathode to the emissive layer while blocking the passage of holes, thereby improving recombination efficiency. sciforum.net The electron-accepting nature of the dicyano group in the propanedinitrile moiety could impart the necessary electron-transporting capabilities for such applications. mdpi.com
Laboratory-scale OLED devices have been fabricated to characterize the performance of these materials. An OLED device using the related emitter HEMABM was prepared by a solution-based spin-coating process. rsc.orgresearchgate.net The performance of this small-molecule device was found to be comparable to that of the well-known polymer emitter MEH-PPV. rsc.org Characterization of the prototype device demonstrated a low threshold voltage and significant luminance, confirming the viability of this class of materials for electroluminescent applications. rsc.orgresearchgate.net
| Parameter | HEMABM Device | MEH-PPV Reference Device |
|---|---|---|
| Threshold Voltage | ~1.0 V | ~1.0 V |
| Luminance | 1300 cd/m² | 2600 cd/m² |
| Thin Film Morphology (Roughness) | 10.81 nm | 10.63 nm |
Development of Optoelectronic Devices and Photovoltaics Research
The strong light absorption and charge transfer characteristics of this compound derivatives also make them suitable for investigation in photovoltaic devices. In the context of organic solar cells, these molecules can function as the dye or light-absorbing component.
A study utilizing the related compound 2-(4-(dimethylamino)benzylidene)malononitrile explored its performance in an organic photovoltaic solar cell. In this research, the small organic molecule, which possesses a D-π-A structure, was synthesized and integrated into a device. The device architecture consisted of a Fluorine-doped Tin Oxide (FTO) coated glass, a titanium dioxide (TiO₂) photoanode, the dye molecule as the light absorber, an electrolyte, and a platinum counter electrode. The function of the dye is to absorb photons, leading to the injection of an electron into the conduction band of the TiO₂, which initiates the generation of electric current. The cyano groups in the molecule can act as anchoring points to the metal oxide surface, facilitating this crucial electron injection process.
Exploration as a Fluorescent Dye for Advanced Imaging Methodologies (Non-Biological/Clinical)
The inherent fluorescence of this compound, arising from its intramolecular charge transfer (ICT) character, makes it a compelling candidate for a fluorescent dye in non-biological and non-clinical imaging applications. Its photophysical properties are highly sensitive to the local environment, a characteristic that is being leveraged to probe the properties of various materials.
One of the notable applications of this compound and its close analogs, such as 2-[4-(dimethylamino)benzylidene])malononitrile (DMN), is as a molecular rotor for viscosity sensing. In low-viscosity environments, the molecule can undergo torsional relaxation in the excited state, leading to non-emissive decay. However, in more viscous media, this intramolecular rotation is hindered, resulting in a significant increase in fluorescence quantum yield. This viscosity-dependent fluorescence provides a powerful tool for mapping viscosity changes in materials like polymers and oils without the need for mechanical probes.
The solvatochromic behavior of this compound is another key feature for its application as a fluorescent probe. The emission wavelength of the compound is dependent on the polarity of its surrounding medium. This property allows it to be used to assess the polarity of different domains within a material, providing insights into its chemical composition and structure. For instance, a study on the related compound DMN revealed a significant change in the dipole moment between the ground and first excited state (S₁−S₀) of 8.5 D, underscoring its sensitivity to solvent polarity.
The following table summarizes the solvatochromic properties of a closely related compound, 2-[4-(dimethylamino)benzylidene])malononitrile (DMN), in various solvents, illustrating the shift in emission maximum with solvent polarity.
| Solvent | Dielectric Constant (ε) | Emission Maximum (λ_em) (nm) |
| Cyclohexane (B81311) | 2.02 | 520 |
| Toluene (B28343) | 2.38 | 545 |
| Dichloromethane | 8.93 | 580 |
| Acetonitrile (B52724) | 37.5 | 610 |
This data is representative of the behavior of similar donor-acceptor dicyanovinylbenzene dyes and illustrates the principle of solvatochromism.
Investigation in Molecular Switches and Logic Gate Research
The distinct electronic and optical properties of this compound make it a promising candidate for the development of molecular switches and logic gates. These molecular-level devices can be controlled by external stimuli, such as light or electric fields, to perform specific functions.
Photochromic and Electrochromic Switching Mechanisms
Photochromism refers to the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. For this compound, photoisomerization of the central carbon-carbon double bond is a potential mechanism for photochromic behavior. The trans and cis isomers of such donor-acceptor stilbene-type molecules would possess distinct spatial arrangements and, consequently, different electronic and optical properties, including their absorption and emission spectra. The efficiency of this photoisomerization is quantified by the photoisomerization quantum yield, which is a critical parameter for practical applications.
Electrochromism , on the other hand, involves a reversible change in optical properties induced by an applied electric field. The donor-acceptor nature of this compound makes it susceptible to changes in its electronic structure upon the application of an external electric field. This can lead to a shift in its absorption spectrum, causing a visible color change. This electro-optical switching capability is being explored for applications in smart windows and displays. The mechanism involves the modulation of the intramolecular charge transfer by the electric field, which alters the energy levels of the molecule's frontier orbitals.
Integration into Responsive Molecular Systems
The ability of this compound to switch between different states in response to external stimuli allows for its integration into more complex responsive molecular systems. By incorporating this chromophore into polymers, gels, or self-assembled monolayers, materials can be designed to exhibit macroscopic changes in their properties upon stimulation.
For example, a polymer film containing this compound could potentially change its color or fluorescence upon exposure to a specific wavelength of light or an electric field. This could be utilized in the development of sensors, actuators, and information storage media. The performance of such responsive systems would depend on factors such as the concentration of the chromophore, its orientation within the host matrix, and the efficiency of the switching process.
The investigation of this compound and related donor-acceptor molecules in the context of molecular logic gates is an active area of research. In a molecular logic gate, the inputs are chemical or physical stimuli, and the output is a detectable signal, such as a change in fluorescence. By designing systems where the fluorescence of the compound is modulated by multiple inputs, it is possible to perform logical operations such as AND, OR, and XOR at the molecular level. While specific logic gates based solely on this compound have yet to be extensively demonstrated, the fundamental properties of this class of molecules make them promising building blocks for future molecular computing technologies.
Development of Sensing and Probing Methodologies Utilizing 4 Diethylamino Benzylidene Propanedinitrile
Design Principles for Fluorescent Chemosensors
Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties. The fundamental design of such sensors involves the integration of a recognition unit (receptor) with a signaling unit (fluorophore). In the case of [4-(Diethylamino)benzylidene]propanedinitrile, the entire molecule can act as the fluorophore, whose intramolecular charge transfer (ICT) characteristics are sensitive to the local environment and interactions with analytes.
The electron-rich diethylamino group and the electron-withdrawing dicyanovinyl group in this compound make it a suitable candidate for the detection of both cations and anions.
Metal Ion Detection: The nitrogen and cyano groups can act as binding sites for metal ions. Coordination of a metal ion can perturb the ICT process, leading to a change in the fluorescence emission. For instance, derivatives of similar structures have been shown to be effective sensors for various metal ions. The sensing mechanism often involves chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) quenching.
Anion Detection: The propanedinitrile moiety can interact with anions through hydrogen bonding or by acting as a Michael acceptor. For example, the addition of a nucleophilic anion like cyanide to the dicyanovinyl group can disrupt the π-conjugation of the molecule, leading to a significant change in its absorption and emission spectra. acs.org This forms the basis for a "turn-off" or ratiometric sensing mechanism.
A summary of the sensing capabilities of a related salicylideneaniline-based sensor (SB1) for cyanide is presented below. acs.org
| Analyte | Sensor | Detection Limit | Mechanism | Spectroscopic Change |
| Cyanide (CN⁻) | SB1 | Not Specified | Nucleophilic addition to dicyanovinyl group | Ratiometric change in fluorescence |
The diethylamino group in this compound is a basic site that can be protonated at low pH. This protonation event significantly alters the electronic properties of the molecule.
Upon protonation, the nitrogen atom's ability to act as an electron donor is diminished. This disruption of the ICT character leads to a hypsochromic shift (blue shift) in the absorption and emission spectra. This change in fluorescence can be harnessed to create a pH sensor. The relationship between the fluorescence intensity and pH can be used to determine the pKa of the sensor and the pH of the surrounding medium. This mechanism is analogous to other pH-sensitive probes where the protonation/deprotonation of an amino group modulates the fluorescence output. mdpi.com
Exploration as a Viscosity Probe in Microenvironments
Molecules that exhibit twisted intramolecular charge transfer (TICT) are known to be sensitive to the viscosity of their environment. In the excited state, different parts of the molecule can rotate relative to each other. In low-viscosity environments, this rotation is facile and provides a non-radiative decay pathway, leading to quenched fluorescence. In high-viscosity environments, this rotation is hindered, which closes the non-radiative decay channel and results in enhanced fluorescence emission.
This compound possesses rotatable bonds, particularly between the phenyl ring and the dicyanovinyl group, and around the diethylamino group. This structural feature makes it a potential candidate for a fluorescent viscosity probe, often referred to as a "molecular rotor". The fluorescence quantum yield of such probes is often described by the Förster-Hoffmann equation, which relates the quantum yield to the viscosity of the solvent. This property is highly valuable for mapping viscosity changes in microenvironments such as within living cells or polymer matrices.
Research into Molecular Recognition Events
Molecular recognition involves the specific binding of a guest molecule to a host molecule. The unique electronic and structural characteristics of this compound make it an interesting guest molecule for various host systems.
Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils have cavities that can encapsulate guest molecules. nih.govfrontiersin.org The inclusion of this compound within the hydrophobic cavity of a macrocycle can significantly alter its photophysical properties.
For example, encapsulation within a cyclodextrin can restrict the rotational freedom of the molecule, leading to an enhancement of its fluorescence, similar to the effect of high viscosity. Furthermore, the environment inside the macrocyclic cavity is different from the bulk solvent, which can also influence the ICT process and shift the emission wavelength. A study on the similar molecule 4-(N,N-dimethylamino)benzonitrile showed that its interaction with beta-cyclodextrin could be modulated by temperature, demonstrating the potential for creating responsive sensing systems. nih.gov
The binding constants for such host-guest complexes can be determined by titration experiments, monitoring the change in fluorescence or absorbance as a function of the host concentration.
| Host | Guest | Effect on Guest Fluorescence | Potential Application |
| Beta-Cyclodextrin | 4-(N,N-dimethylamino)benzonitrile | Fluorescence enhancement of one excited state | Temperature sensing nih.gov |
| Macrocyclic Arenes | Various Fluorophores | Fluorescence enhancement or quenching | Analyte sensing through displacement assays nih.gov |
The host-guest interactions described above can be utilized to construct more complex supramolecular assemblies for sensing applications. nih.gov By functionalizing either the host or the guest with other recognition units, it is possible to create highly selective and sensitive sensing platforms.
For instance, this compound could be incorporated into a hydrogel or a polymer matrix through non-covalent interactions with macrocyclic hosts embedded in the material. rsc.org The response of the embedded probe to its environment would then report on the properties of the material or the presence of specific analytes that interact with the supramolecular assembly. Such systems can be designed to be responsive to multiple stimuli, leading to the development of "smart" materials with integrated sensing capabilities.
Development of Environmentally Responsive Probes
The development of environmentally responsive probes based on this compound centers on its function as a molecular rotor. Molecular rotors are fluorescent molecules that exhibit viscosity-dependent emission intensity. This phenomenon arises from the competition between radiative decay (fluorescence) and non-radiative decay pathways involving intramolecular rotation. In environments with low viscosity, the molecule can freely rotate, leading to efficient non-radiative decay and consequently, low fluorescence quantum yield. Conversely, in more viscous or rigid environments, this intramolecular rotation is hindered, which suppresses the non-radiative pathway and results in a significant enhancement of fluorescence intensity.
The core structure of this compound features an electron-donating diethylamino group connected to an electron-accepting propanedinitrile group through a conjugated π-system. This donor-π-acceptor (D-π-A) architecture is crucial for its function as a molecular rotor. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, leading to a twisted intramolecular charge transfer (TICT) state. The formation of this dark (non-emissive) TICT state is facilitated by the rotation around the single bond connecting the donor and acceptor moieties. The viscosity of the surrounding medium directly influences the rate of this rotation and, therefore, the fluorescence quantum yield.
Research on analogous compounds, such as 2-[4-(dimethylamino)benzylidene])malononitrile (DMN), provides significant insights into the behavior of this compound. Studies on DMN have demonstrated its pronounced sensitivity to solvent viscosity. The fluorescence quantum yield of these types of probes has been shown to follow the Förster-Hoffmann equation, which relates the quantum yield (Φ) to the solvent viscosity (η):
log(Φ) = C + x log(η)
where C is a constant and x is the sensitivity coefficient. This relationship forms the basis for using these compounds as quantitative viscosity sensors.
The solvatochromic properties of this compound also contribute to its utility as an environmentally responsive probe. The emission wavelength of the probe can shift in response to changes in the polarity of the solvent. This is due to the change in the dipole moment of the molecule upon excitation. In more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This sensitivity to polarity allows for the probing of the local polarity of microenvironments.
The table below summarizes the key characteristics of this compound as an environmentally responsive probe, based on the properties of its class of compounds.
| Property | Description | Environmental Parameter Sensed |
| Viscosity Sensitivity | Fluorescence intensity increases with increasing viscosity due to restricted intramolecular rotation. | Microviscosity |
| Solvatochromism | Emission wavelength shifts with changes in solvent polarity. | Polarity |
| Response Mechanism | Twisted Intramolecular Charge Transfer (TICT) | Viscosity and Polarity |
Methodologies for Analytical Performance Evaluation
The evaluation of the analytical performance of probes based on this compound is crucial for their practical application in environmental sensing. The primary methodologies involve characterizing their sensitivity, selectivity, and detection limits with respect to the environmental parameter of interest, which is primarily viscosity.
Detection Limits:
The detection limit for a viscosity probe is not a concentration-based limit in the traditional sense, but rather the smallest change in viscosity that can be reliably measured. This is determined by the sensitivity of the probe's fluorescence response to viscosity changes and the signal-to-noise ratio of the measurement system. For molecular rotors, the sensitivity is quantified by the coefficient 'x' in the Förster-Hoffmann equation. A higher 'x' value indicates greater sensitivity to viscosity changes.
While specific detection limits for this compound in environmental matrices are not extensively reported, data from analogous molecular rotors can provide an estimate of their potential performance. The detection limit is typically determined by establishing a calibration curve of fluorescence intensity versus a range of known viscosities (e.g., using glycerol-water mixtures of varying compositions). The limit of detection is then calculated based on the standard deviation of the blank (lowest viscosity solution) and the slope of the calibration curve.
Selectivity Studies:
Selectivity studies for a viscosity probe aim to determine its response to viscosity in the presence of other potentially interfering environmental factors. For this compound, this would involve assessing the influence of factors such as pH, ionic strength, and the presence of common ions found in environmental samples on its fluorescence response to viscosity.
A key aspect of selectivity for these probes is distinguishing the response to viscosity from the response to polarity, as both can affect the fluorescence properties. To deconvolve these effects, measurements are often performed in a series of solvents with varying viscosity but similar polarity, and vice versa. This allows for the independent characterization of the probe's response to each parameter.
The following table outlines the typical analytical performance parameters evaluated for molecular rotor-based viscosity probes.
| Parameter | Methodology | Key Metrics |
| Sensitivity | Calibration curve of fluorescence intensity vs. viscosity. | Förster-Hoffmann coefficient (x), slope of the calibration curve. |
| Detection Limit | Calculation based on the standard deviation of the blank and the slope of the calibration curve. | Minimum detectable change in viscosity (e.g., in centipoise, cP). |
| Selectivity | Measurement of fluorescence response in the presence of potential interferents (e.g., different ions, pH values). | Insensitivity of the viscosity-dependent fluorescence to other parameters. |
| Photostability | Measurement of fluorescence intensity over time under continuous illumination. | Percentage of initial fluorescence remaining after a specific time. |
| Response Time | Measurement of the time required to reach a stable fluorescence signal after a change in viscosity. | Typically in the range of seconds to minutes. |
Interactions and Supramolecular Assemblies of 4 Diethylamino Benzylidene Propanedinitrile
Study of Intermolecular Hydrogen Bonding and π-π Stacking Interactions
The supramolecular architecture of [4-(Diethylamino)benzylidene]propanedinitrile in the solid state is primarily dictated by subtle, non-covalent forces rather than classical hydrogen bonds. X-ray diffraction studies have provided definitive insights into its crystal packing, revealing a structure stabilized by a network of C-H···π interactions and van der Waals forces. aps.org
The molecule itself is nearly planar, a feature that arises from an extended conjugated system encompassing the diethylamino nitrogen atom, the benzene (B151609) ring, the olefinic bond, and the cyano groups. aps.orgacs.org The dihedral angle between the benzene ring and the plane of the cyano groups is minimal, at approximately 4.93°. aps.orgacs.org This planarity is crucial for facilitating intermolecular interactions.
Notably, detailed analysis of the crystal structure shows a complete absence of conventional hydrogen bonds. aps.orgacs.org Instead, the crystal packing is stabilized by intermolecular C-H···π interactions. Specifically, a hydrogen atom from a methylene (B1212753) group of the diethylamino substituent (C14-H14A) interacts with the π-system of the benzene ring of an adjacent molecule. aps.org These interactions link the molecules into a cohesive three-dimensional network. aps.orgacs.org While direct π-π stacking is not the dominant interaction in the reported crystal structure, the C-H···π bonds represent a significant force in the molecular assembly. aps.org The geometry of this key interaction has been precisely determined, as detailed in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₅N₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.2187 (2) |
| b (Å) | 9.4914 (2) |
| c (Å) | 14.5384 (4) |
| β (°) | 97.846 (2) |
| Volume (ų) | 1260.17 (6) |
| Interaction Type | C-H···π |
| D-H···A | C14-H14A···Cg1 |
| H···A Distance (Å) | 2.74 |
| D···A Distance (Å) | 3.5154 (13) |
| D-H···A Angle (°) | 136 |
Self-Assembly Processes and Aggregate Formation in Solution and Solid State
The behavior of this compound and related donor-π-acceptor molecules is markedly different in solution compared to the aggregated or solid state. Many such compounds are known to exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. researchgate.netnih.gov This effect is typically attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. researchgate.net For molecules like this compound, rotation around the single bonds in the molecular backbone can provide non-radiative decay pathways in solution, quenching fluorescence.
In the solid state, the formation of a crystalline or amorphous aggregate physically locks the molecules in place. researchgate.net The C-H···π interactions observed in the crystal structure of this compound play a crucial role in this process, restricting molecular motion and thereby closing the non-radiative decay channels, which leads to a significant enhancement of fluorescence quantum yield. aps.orgresearchgate.net
The specific nature of the aggregation can lead to different photophysical outcomes. For instance, in some systems, strong π-π stacking can lead to the formation of non-emissive H-aggregates, an effect known as aggregation-caused quenching (ACQ). nih.gov However, the crystal structure of this compound, which is dominated by C-H···π interactions rather than direct face-to-face π-π stacking, is more conducive to AIE. aps.org The formation of aggregates can also lead to significant shifts in emission wavelength; for example, a related compound, 4,4'-bis(diethylamino)benzophenone (B160578), shows an exceptionally large blue-shifted emission in its aggregated form. uobaghdad.edu.iq
Encapsulation within Polymeric Matrices and Nanostructures
Encapsulating fluorescent dyes like this compound within polymeric matrices is a widely used strategy to create robust, processable materials for optical and electronic applications. By dispersing the dye molecules in a solid host such as poly(methyl methacrylate) (PMMA) or polystyrene (PS), it is possible to physically isolate them, thereby preventing the aggregation-caused quenching that can occur in the pure solid state. nih.govuobaghdad.edu.iq This technique allows for the fabrication of thin films with uniform and tunable optical properties. aps.org
The primary goals of encapsulation include:
Preventing Aggregation: The polymer matrix acts as a rigid solvent, holding the dye molecules apart and preserving their individual photophysical properties.
Enhancing Photostability: The matrix can protect the dye from environmental factors like oxygen and moisture, which can cause photodegradation.
Improving Processability: Dye-doped polymers can be easily processed into various forms, such as thin films, fibers, or waveguides, using techniques like spin-coating or casting. uobaghdad.edu.iq
The concentration of the dye within the polymer is a critical parameter. At low concentrations, molecules are well-isolated. As the concentration increases, the likelihood of aggregation rises, which can lead to a decrease in fluorescence intensity if non-emissive aggregates are formed. uobaghdad.edu.iq The choice of polymer is also crucial, as interactions between the dye and the polymer can influence the dye's emission spectrum and quantum yield. nih.gov
Co-Crystallization and Crystal Engineering Research
Crystal engineering involves the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. For molecules like this compound, the non-covalent interactions identified in its crystal structure, particularly C-H···π bonds, can be utilized as reliable supramolecular synthons to build new multi-component crystals, or co-crystals. acs.org
By introducing a second molecule (a co-former) that has complementary interaction sites (e.g., hydrogen bond donors/acceptors or aromatic rings), it is possible to direct the assembly into a pre-designed architecture. The goal of co-crystallization is to create new materials with modified or enhanced properties, such as:
Tuned Photophysical Properties: The electronic environment of the molecule changes in a co-crystal, which can alter its absorption and emission characteristics. Studies on related dicyanovinylbenzene derivatives have shown that π–π interactions and C–H···O/N interactions are dominant in tuning their photophysical properties. acs.org
Modified Physical Properties: Co-crystallization can alter solubility, thermal stability, and mechanical properties.
The study of polymorphism—the ability of a compound to exist in more than one crystal form—is also a key aspect of crystal engineering. A closely related compound, 2-(4-(diphenylamino)benzylidene)malononitrile, has been shown to form two distinct polymorphs with different packing arrangements (one with stronger hydrogen bonding, the other with weaker π-π interactions), which exhibit different fluorescent properties. This highlights the potential to control the solid-state properties of this compound through controlled crystallization conditions.
Non-Covalent Interactions with Biomimetic Systems (e.g., protein models, membrane mimics – excluding clinical data)
The non-covalent interactions exhibited by this compound make it a candidate for probing and interacting with biomimetic systems. The molecule's structural features allow for specific types of interactions with biological models.
The C-H···π interaction, which is central to its own crystal packing, is also a significant force in biological recognition, particularly in protein-carbohydrate binding. aps.org Quantum mechanical studies have quantified the strength of CH–π interactions between carbohydrates and aromatic amino acid residues like tryptophan and tyrosine. The benzene ring of this compound could potentially engage in similar C-H···π or π-π stacking interactions with aromatic side chains in protein models, acting as a probe for hydrophobic pockets or binding sites.
Furthermore, the electron-rich nitrile groups are potential hydrogen bond acceptors. This capability could facilitate interactions with hydrogen bond donors in biomimetic environments. For example, a study on the related compound 4,4'-bis(diethylamino)benzophenone demonstrated its use as a glucose sensor. uobaghdad.edu.iq The sensing mechanism was based on the quenching of its aggregation-induced emission through hydrogen-bonded complexation with glucose molecules at the aggregate surface. uobaghdad.edu.iq This suggests that this compound could similarly interact with hydroxyl-rich molecules like carbohydrates or specific residues on protein surfaces through hydrogen bonding, potentially leading to a detectable change in its fluorescence.
Future Research Directions and Emerging Applications
Rational Design of Next-Generation Analogues with Tunable Properties
The rational design of next-generation analogues of [4-(Diethylamino)benzylidene]propanedinitrile is a key area for future research, with the goal of fine-tuning their optical and electronic properties for specific applications. This involves systematic modifications to the three core components of the D-π-A structure: the electron-donating group, the π-conjugated bridge, and the electron-accepting group.
The electron-donating strength of the diethylamino group can be modulated to control the extent of intramolecular charge transfer (ICT). Replacing it with stronger donors, such as a julolidine (B1585534) moiety, or weaker donors can shift the absorption and emission spectra. The π-conjugated bridge, the benzylidene group, can be extended or modified with different aromatic or heterocyclic rings to alter the conjugation length and influence the HOMO-LUMO energy gap. This, in turn, affects the wavelength of light the molecule absorbs and emits.
The electron-accepting propanedinitrile (malononitrile) group can be replaced with stronger or weaker acceptors to further tune the ICT characteristics. For instance, introducing a third acceptor group to create a D-π-A-A structure can enhance ICT and reduce the LUMO energy level. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the effects of these structural modifications on the electronic and photophysical properties of the resulting analogues, enabling a more targeted synthetic approach. Structure-activity relationship studies are crucial in this regard, as they provide insights into how specific structural changes influence the desired properties, such as anticancer activity or fluorescence quantum yield.
A summary of potential modifications and their expected effects is presented in the table below:
| Molecular Component | Modification Strategy | Expected Effect on Properties |
| Electron Donor | Substitution with stronger/weaker electron-donating groups | Modulation of intramolecular charge transfer, shifting of absorption and emission spectra |
| π-Conjugated Bridge | Extension of the conjugated system, introduction of different aromatic/heterocyclic rings | Alteration of HOMO-LUMO energy gap, tuning of absorption and emission wavelengths |
| Electron Acceptor | Replacement with stronger/weaker electron-accepting moieties | Fine-tuning of intramolecular charge transfer characteristics |
| Overall Structure | Introduction of additional acceptor groups (D-π-A-A) | Enhanced intramolecular charge transfer, lowering of LUMO energy level |
Advanced Spectroscopic Techniques for Deeper Mechanistic Understanding
A deeper understanding of the photophysical and photochemical processes in this compound and its analogues is crucial for optimizing their performance in various applications. Advanced spectroscopic techniques with high temporal and spectral resolution are being increasingly employed to unravel the complex dynamics of excited states in such D-π-A molecules.
Femtosecond transient absorption spectroscopy is a powerful tool for monitoring the kinetics of electron transfer processes in real-time. rsc.org By probing the absorption changes of a sample after excitation with an ultrashort laser pulse, it is possible to follow the formation and decay of transient species, such as locally excited states and intramolecular charge transfer states. nih.govthesisabstracts.cominstras.comresearchgate.net This technique can provide invaluable information on the rates of charge separation and recombination, which are critical parameters for applications in photovoltaics and photocatalysis.
Time-resolved fluorescence spectroscopy, including fluorescence up-conversion, can reveal the dynamics of the emissive excited states. acs.orgfigshare.comresearchgate.net For molecules like this compound, which can exhibit dual fluorescence from a locally excited state and a charge-transfer state, time-resolved measurements can distinguish between these states and elucidate the kinetics of their interconversion. nih.govsemanticscholar.org This is particularly important for understanding phenomena like aggregation-induced emission (AIE). acs.orgfigshare.comresearchgate.net
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, complemented by theoretical calculations, can provide detailed information about the molecular structure in both the ground and excited states. derpharmachemica.com Changes in vibrational frequencies upon photoexcitation can be used to identify the specific bonds and functional groups that are involved in the charge transfer process.
Integration into Hybrid Organic-Inorganic Materials
The integration of this compound and its derivatives into hybrid organic-inorganic materials opens up new avenues for creating multifunctional materials with synergistic properties. These hybrid materials combine the processability and functionality of organic molecules with the robustness and unique electronic or optical properties of inorganic frameworks.
One promising approach is the incorporation of these chromophores as linkers in metal-organic frameworks (MOFs). nih.govnorthwestern.edu MOFs are porous crystalline materials constructed from metal ions or clusters connected by organic ligands. nih.govnorthwestern.edu By using a functionalized analogue of this compound as the organic linker, it is possible to create MOFs with built-in optical properties, such as fluorescence or nonlinear optical activity. The porous nature of MOFs could also allow for the encapsulation of guest molecules, leading to applications in sensing, catalysis, or drug delivery. The rational design of these hypothetical MOFs can be accelerated through large-scale computational screening to predict their properties before synthesis. nih.govnorthwestern.edu
Another strategy involves the use of these molecules as ligands for inorganic nanoparticles, such as quantum dots or plasmonic nanoparticles. The organic ligand can serve to passivate the surface of the nanoparticle, improve its dispersibility, and transfer energy or charge to or from the inorganic core. This can lead to enhanced fluorescence, improved photocatalytic activity, or novel sensing capabilities. Furthermore, these chromophores can be doped into inorganic matrices like silica (B1680970) or titania to create solid-state materials with tailored optical properties for applications in lighting, displays, and optical data storage.
Exploration in Single-Molecule Spectroscopy and Imaging Research
The high fluorescence quantum yield and sensitivity to the local environment of some D-π-A chromophores make them excellent candidates for single-molecule spectroscopy and imaging. At the single-molecule level, the inherent averaging of ensemble measurements is removed, allowing for the direct observation of individual molecular behaviors and heterogeneities within a population.
Analogues of this compound with optimized photophysical properties, such as high brightness and photostability, could be developed as fluorescent probes for single-molecule tracking and sensing. uclouvain.bespiedigitallibrary.org These probes could be used to study dynamic processes in complex environments, such as biological membranes or polymer matrices, by monitoring changes in their fluorescence intensity, lifetime, or emission spectrum.
Single-molecule fluorescence resonance energy transfer (smFRET) is a powerful technique for measuring nanometer-scale distances and conformational changes in biomolecules. pnas.orgoptica.org By covalently attaching a donor and an acceptor fluorophore to a molecule of interest, changes in the distance between them can be monitored through the efficiency of energy transfer. pnas.orgoptica.org Bright and photostable derivatives of this compound could serve as either donors or acceptors in smFRET experiments, enabling the study of protein folding, DNA hybridization, and other biological processes with high spatial and temporal resolution. uclouvain.bespiedigitallibrary.org
Development of Smart Materials with Multi-Responsive Characteristics
Smart materials that can change their properties in response to external stimuli are at the forefront of materials science. nih.govnih.govmdpi.commdpi.comresearchgate.net The D-π-A structure of this compound makes it an excellent platform for the development of multi-responsive materials that can react to a variety of stimuli, including light, mechanical force, temperature, and chemical analytes.
Photochromic materials can undergo a reversible change in their absorption spectrum upon irradiation with light of a specific wavelength. nih.govijcea.orgrsc.orgnih.gov By incorporating the this compound chromophore into a photoswitchable molecular framework, it is possible to create materials that change color in response to light. This could be achieved by designing molecules that undergo photoinduced isomerization or cyclization reactions, which would alter the conjugation of the π-system and thus its absorption properties.
Mechanochromic materials change their fluorescence properties in response to mechanical stimuli such as grinding, shearing, or stretching. This phenomenon often arises from changes in the molecular packing or conformation in the solid state. Donor-acceptor molecules are known to exhibit mechanochromism, and derivatives of this compound could be designed to exhibit this property. rsc.orgmdpi.com Such materials have potential applications in stress sensing, damage detection, and security inks.
Furthermore, by incorporating specific recognition units, analogues of this compound could be developed as chemosensors . The binding of an analyte to the recognition site could induce a change in the ICT character of the molecule, leading to a detectable change in its color or fluorescence. This would enable the development of highly sensitive and selective sensors for a variety of applications, from environmental monitoring to medical diagnostics.
Q & A
Basic Question: How can the crystal structure of [4-(Diethylamino)benzylidene]propanedinitrile be determined experimentally?
Methodological Answer:
The crystal structure is typically resolved using single-crystal X-ray diffraction (SC-XRD). Key steps include:
- Crystal Growth : Slow evaporation of a solvent (e.g., ethanol) yields suitable crystals (0.30 × 0.25 × 0.20 mm) .
- Data Collection : Use a diffractometer (e.g., Oxford Diffraction Xcalibur Eos) with MoKα radiation (λ = 0.7107 Å) at 150 K to minimize thermal motion artifacts. Collect data within θ = 3.1–29.2° .
- Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination, followed by refinement via SHELXL. Analyze displacement parameters and hydrogen bonding using OLEX2 for visualization .
Advanced Question: How do intermolecular interactions influence the crystal packing of this compound?
Methodological Answer:
Intermolecular forces are quantified using:
- Hirshfeld Surface Analysis : Maps close contacts (e.g., C–H···π interactions, red spots in Figure 2 of ). Calculate fingerprint plots to distinguish H-bonding (sharp spikes) vs. van der Waals interactions (diffuse regions) .
- Energy Frameworks : Compute pairwise interaction energies (electrostatic, dispersion, polarization) with software like CrystalExplorer. For this compound, π-π stacking between aromatic rings and C14–H14A···π interactions dominate packing .
Basic Question: What synthetic routes are available for preparing this compound?
Methodological Answer:
A common method involves:
- Condensation Reaction : React 4-(diethylamino)benzaldehyde with propanedinitrile in ethanol under acidic catalysis (e.g., acetic acid). Monitor reaction completion via TLC or NMR .
- Purification : Recrystallize from ethanol to remove unreacted starting materials. Characterize purity via melting point analysis and high-resolution mass spectrometry (HRMS) .
Advanced Question: How can computational methods predict the solvatochromic behavior of this compound?
Methodological Answer:
Solvatochromism is modeled using:
- Time-Dependent DFT (TD-DFT) : Calculate excitation energies in solvents of varying polarity (e.g., water, DMSO). Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare with experimental UV-vis spectra .
- Linear Solvation Energy Relationships (LSER) : Correlate absorption maxima (λmax) with solvent polarity parameters (e.g., ET(30)). The compound’s diethylamino group enhances charge-transfer transitions, causing redshift in polar solvents .
Basic Question: How is the thermal stability of this compound assessed?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat the compound at 10°C/min under nitrogen. Decomposition onset temperature (Td) typically exceeds 200°C, indicating moderate stability.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting point ~180°C) and exothermic decomposition peaks .
Advanced Question: How can structural analogs of this compound be designed for enhanced antimicrobial activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Replace the propanedinitrile moiety with triazole or pyrazole rings ( ). Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append pharmacophores. Optimize MIC values (e.g., 16 µg/mL for compound 5a in ) via iterative synthesis and bioassays .
Basic Question: What spectroscopic techniques confirm the identity of this compound?
Methodological Answer:
- FT-IR : Identify characteristic CN stretches (~2200 cm⁻¹) and C=N imine vibrations (~1600 cm⁻¹).
- NMR : ¹H NMR shows diethylamino protons as a quartet (δ 3.4–3.5 ppm) and aromatic protons as a singlet (δ 7.8 ppm). ¹³C NMR confirms the sp²-hybridized benzylidene carbon (δ 160 ppm) .
Advanced Question: How do temperature and radiation source affect XRD data quality for this compound?
Methodological Answer:
- Low-Temperature Data Collection : At 150 K ( ), thermal motion is reduced, improving resolution (R1 < 0.05). Compare with room-temperature data (293 K, ), which may show higher ADP values.
- Radiation Choice : MoKα (λ = 0.7107 Å) vs. CuKα (λ = 1.5418 Å). MoKα is preferred for small molecules to avoid absorption (μ = 0.07 mm⁻¹) and enhance high-angle reflections .
Basic Question: What software tools are recommended for refining the crystal structure of this compound?
Methodological Answer:
- SHELX Suite : Use SHELXL for least-squares refinement. Input HKLF4 format data, assign anisotropic displacement parameters, and validate via R1/wR2 convergence.
- OLEX2 : Visualize electron density maps (e.g., Fo-Fc) to locate missing hydrogen atoms. Generate CIF files for publication .
Advanced Question: How can electronic properties (e.g., HOMO-LUMO gap) be calculated for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian09 with B3LYP functional and 6-311G(d,p) basis set. Optimize geometry, then compute frontier orbitals. The compound’s HOMO-LUMO gap (~3.5 eV) correlates with its UV-vis absorption edge .
- Charge-Transfer Analysis : Plot molecular electrostatic potential (MESP) surfaces to visualize electron-rich (diethylamino) and electron-deficient (propanedinitrile) regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
